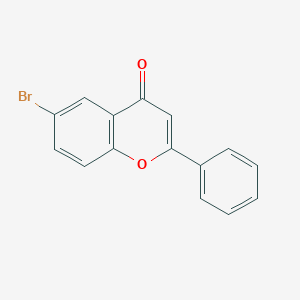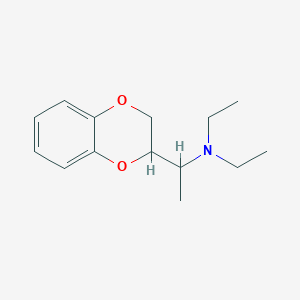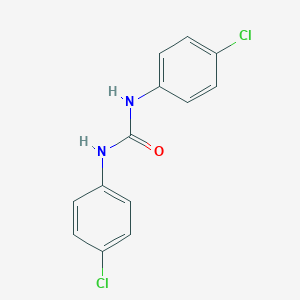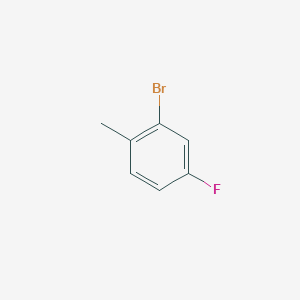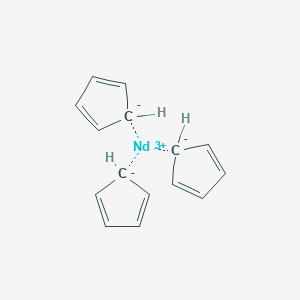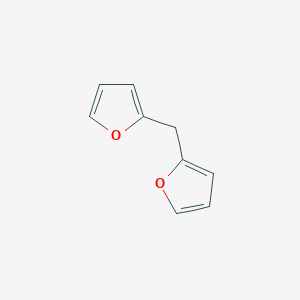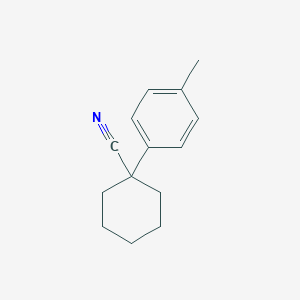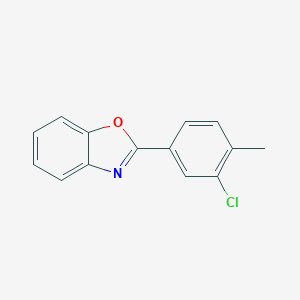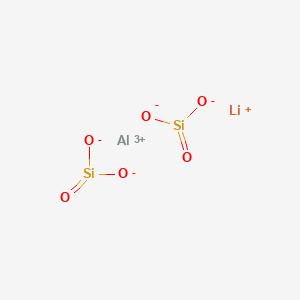
1,2,3,4-Tetrabromobutane
説明
Synthesis Analysis
While the specific synthesis routes for 1,2,3,4-Tetrabromobutane are not directly detailed in the available literature, related compounds such as 1,1,4,4-tetranitrobutane-2,3-diol and its derivatives have been synthesized through various methods. These methods often involve halogenation reactions where bromine atoms are introduced into organic molecules, showcasing the potential synthesis routes that could be applied to 1,2,3,4-Tetrabromobutane. For example, 1,4-dibromo- and 1,4-dichloro-1,1,4,4-tetranitrobutane-2,3-diol dinitrates have been synthesized, indicating the feasibility of analogous processes for tetrabromobutane derivatives (Fedorov et al., 1992).
科学的研究の応用
Physical and Chemical Properties :
- Physical State: Research on similar compounds like 2-methylbutane-1,2,3,4-tetraol (a derivative of isoprene) indicates that such compounds exhibit liquid-like states under certain atmospheric conditions, which could be relevant for understanding the behavior of 1,2,3,4-Tetrabromobutane in similar environments (Lessmeier et al., 2018).
- Spectral Studies: Infrared and Raman spectral studies of meso-1,2,3,4-tetrabromobutane provide insights into its molecular structure and the vibrational behavior of its chemical bonds (Crowder, 1979).
Health and Environmental Impact :
- Allergic Reactions: 1,2-dibromo-2,4-dicyanobutane, a compound related to 1,2,3,4-Tetrabromobutane, has been identified as a cause of sensitization in humans, highlighting the potential for allergic reactions to similar brominated compounds (Ginkel & Rundervoort, 1995).
- Reproductive Effects: A study on 1,2,3,4-tetrabromobutane found that it may have adverse effects on male reproductive function, suggesting caution in its handling and use (Simon, Tardiff, & Borzelleca, 1978).
Industrial and Synthetic Applications :
- Polymer Research: Research into bromo-containing bisalkene derivatives such as 2,2,3,3-tetrabromobutane-1.4-diol and its applications in polymer science highlights the utility of 1,2,3,4-Tetrabromobutane in material science (Gao Chang-you, 1999).
- Electrochemical Applications: Studies on the electrochemical reduction of similar compounds like 1,4-dibromobutane provide insights into potential applications of 1,2,3,4-Tetrabromobutane in electrochemical processes (Dahm & Peters, 1996).
Molecular and Structural Analysis :
- X-ray Crystallography: Studies involving X-ray crystallographic analysis of compounds structurally similar to 1,2,3,4-Tetrabromobutane, such as 1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol, provide valuable information on the molecular arrangement and potential chemical reactivity (Barton et al., 2013).
Safety and Hazards
When handling 1,2,3,4-Tetrabromobutane, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
特性
IUPAC Name |
1,2,3,4-tetrabromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZLIGHKHRTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883686 | |
| Record name | Butane, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,3,4-Tetrabromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19183 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00672 [mmHg] | |
| Record name | 1,2,3,4-Tetrabromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19183 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2,3,4-Tetrabromobutane | |
CAS RN |
1529-68-6 | |
| Record name | 1,2,3,4-Tetrabromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrabromobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,2,3,4-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrabromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,2,3,4-Tetrabromobutane in studying the thermal decomposition of polymers?
A1: [] 1,2,3,4-Tetrabromobutane (TBB) is used as a model compound to investigate the flame-retardant properties of bromine-containing compounds in poly(ethylene terephthalate) (PET) fabrics. While TBB doesn't significantly alter the thermal decomposition temperature of PET [], analysis reveals that bromine from TBB is incorporated into the decomposition products. This suggests that vinyl groups, formed during PET degradation, react with hydrogen bromide released from TBB, leading to brominated products. This provides insights into how bromine-containing compounds can enhance the flame retardancy of polymers.
Q2: Can you describe the dissolution of gold in dilute nitric acid and the role of metal chlorides?
A2: [] While gold is typically resistant to nitric acid, research has shown that it can be dissolved in dilute nitric acid (0.1-2 mol dm-3) when combined with specific metal chlorides. This enhanced oxidizing ability is attributed to the formation of highly reactive nitryl (NO2+) ions in the presence of concentrated salts. The effectiveness of chloride salts in promoting gold dissolution follows the order: Et4N+ << Na+ < Li+ < Ca2+ < Mg2+. The dissolution rate of gold increases with increasing temperature and concentration of the metal chloride salts [].
Q3: How does 1,2,3,4-Tetrabromobutane help understand the oxidation mechanism of dilute nitric acid?
A3: [] While not directly involved in the gold dissolution study, the research paper highlights the use of 1,2,3,4-Tetrabromobutane in a separate experiment demonstrating the oxidizing power of dilute nitric acid. Researchers successfully brominated trans-1,4-dibromo-2-butene to 1,2,3,4-tetrabromobutane using dilute nitric acid (2.0 mol dm-3) containing lithium bromide and lithium chloride. This reaction, along with others described in the paper, provides evidence that dilute nitric acid can effectively oxidize bromide ions to bromine in the presence of concentrated salts, further supporting the proposed mechanism for enhanced gold dissolution.
Q4: Are there any known toxicological concerns associated with 1,2,3,4-Tetrabromobutane?
A4: [] While this specific paper focuses on the chemical reactions and material properties of 1,2,3,4-Tetrabromobutane, a separate study [] investigated its potential mutagenic and adverse reproductive effects in rats. This highlights the importance of considering the broader toxicological profile of chemical compounds, even when the primary research focus is on their physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



